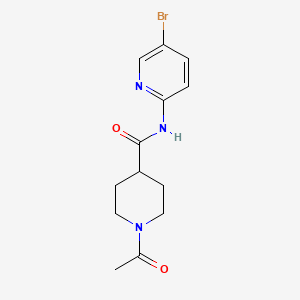
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide works by irreversibly binding to the active site of enzymes, resulting in the covalent modification of the enzyme. This modification allows for the identification and characterization of the enzyme activity. This compound can be designed to target specific classes of enzymes, such as serine hydrolases or cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In proteomics research, this compound has been used to identify and characterize enzyme activities in various biological systems. In drug discovery, this compound has been used to identify potential drug targets and to screen for potential drug candidates. In neuroscience, this compound has been used to study the activity of enzymes involved in neurotransmitter synthesis and degradation.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to identify and characterize enzyme activities in complex biological systems. This compound can also be designed to target specific classes of enzymes, allowing for the selective identification of enzyme activity. However, this compound has several limitations, including the potential for off-target effects and the requirement for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for 1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide research, including the development of new this compound probes for the identification and characterization of enzyme activities in specific biological systems. Additionally, this compound could be used to study the activity of enzymes involved in disease processes, such as cancer and neurodegenerative diseases. Finally, this compound could be used in drug discovery to identify new drug targets and to screen for potential drug candidates.
Conclusion:
In conclusion, this compound is a valuable tool for identifying and characterizing enzyme activities in complex biological systems. This compound has potential applications in various research fields, including proteomics, drug discovery, and neuroscience. While this compound has several advantages for lab experiments, it also has several limitations. However, with further research and development, this compound could have a significant impact on our understanding of biological processes and the development of new therapeutics.
Synthesemethoden
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with acetic anhydride to form 5-acetyl-2-bromopyridine. This intermediate compound is then reacted with piperidinecarboxylic acid in the presence of a coupling reagent to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide is widely used in various research fields, including proteomics, drug discovery, and neuroscience. This compound is a valuable tool for identifying and characterizing enzyme activities in complex biological systems. It can be used to study the activity of enzymes involved in various biological processes, including metabolism, signal transduction, and protein degradation. This compound has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates. In neuroscience, this compound has been used to study the activity of enzymes involved in neurotransmitter synthesis and degradation.
Eigenschaften
IUPAC Name |
1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-9(18)17-6-4-10(5-7-17)13(19)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHLDSGTLQMOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)


![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)




![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

